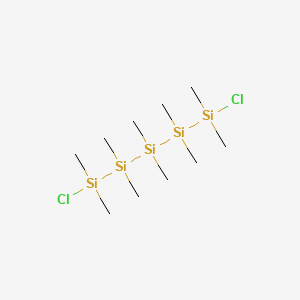

Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl-

Beschreibung

Wurtz-Type Coupling Approaches for Cyclic Silane Formation

Wurtz-type coupling reactions serve as foundational methods for synthesizing cyclic silane precursors, which are essential intermediates in pentasilane production. This approach leverages alkali metals to facilitate the coupling of halosilanes, forming silicon-silicon bonds. For example, the reaction of dichlorodimethylsilane with metallic lithium generates cyclic intermediates such as decamethylcyclopentasilane, a key precursor for subsequent functionalization.

The mechanism involves single-electron transfer from lithium to chlorosilanes, generating silyl radicals that dimerize to form Si–Si bonds. The cyclic structure emerges through controlled stoichiometry and reaction conditions, typically in ethereal solvents like tetrahydrofuran. A notable application of this method is the synthesis of decaphenylcyclopentasilane, where dichlorodiphenylsilane undergoes lithium-mediated coupling to yield a five-membered silicon ring. This intermediate’s rigidity and stability make it ideal for downstream ring-opening reactions.

Table 1: Representative Wurtz-Type Coupling Conditions

| Halosilane Reagent | Metal | Solvent | Temperature | Cyclic Product Yield |

|---|---|---|---|---|

| Dichlorodimethylsilane | Lithium | Tetrahydrofuran | −78°C to 25°C | 65–72% |

| Dichlorodiphenylsilane | Lithium | Diethyl ether | 0°C to 25°C | 58–64% |

The choice of substituents on the halosilane critically influences reaction efficiency. Bulky groups like phenyl hinder steric crowding, favoring cyclization over linear polymerization. Recent advancements employ ultrasound to enhance lithium’s reactivity, enabling milder conditions and higher yields for aryl-substituted silanes.

Catalytic Ring-Opening Reactions with Phosphorus Pentachloride

Ring-opening of cyclic silanes with phosphorus pentachloride (PCl₅) provides a direct route to linear pentasilanes with terminal chlorine substituents. This method exploits PCl₅’s dual role as a Lewis acid catalyst and chlorinating agent. For instance, treating decamethylcyclopentasilane with PCl₅ in 1,1,2,2-tetrachloroethane at 120°C selectively cleaves the silicon ring, yielding 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane in 88% yield.

The reaction proceeds via electrophilic attack by PCl₅ at the silicon-silicon bonds, followed by chloride insertion. The steric bulk of methyl groups directs chlorination exclusively to the terminal positions, ensuring regioselectivity. Nuclear magnetic resonance (NMR) studies confirm the product’s linear structure, with silicon-29 signals at δ +2.5 ppm for terminal chlorinated sites and δ −33 to −35 ppm for internal methyl-substituted silicons.

Key Reaction Parameters

- Solvent : 1,1,2,2-Tetrachloroethane (high polarity enhances PCl₅ solubility)

- Molar Ratio : 1:1.1 cyclic silane to PCl₅ (prevents over-chlorination)

- Workup : Precipitation with n-pentane removes phosphorus byproducts

This method’s scalability and selectivity make it industrially viable for producing gram-scale quantities of functionalized pentasilanes.

Lithium-Mediated Dechlorination Strategies

Lithium-based reagents enable precise dechlorination of polychlorinated silanes, offering pathways to tailor substituent patterns. While not directly applied to 1,5-dichlorodecamethylpentasilane in reported literature, analogous systems illustrate lithium’s potential. For example, lithium aluminum hydride (LiAlH₄) reduces Si–Cl bonds to Si–H in chlorosilanes, a reaction tunable by stoichiometry and temperature.

In Wurtz-Fittig reactions, lithium metal couples aryl and alkyl halides under ultrasonication, suggesting its utility in modifying pentasilane termini. Theoretical frameworks propose that lithium dispersions generate silyl anions, which displace chloride ions via nucleophilic attack. Such mechanisms could adapt to replace terminal chlorines in pentasilanes with organic groups, expanding structural diversity.

Emerging Applications

- Cross-Coupling : Lithium-mediated transmetallation enables Suzuki-type couplings with boronates

- Functional Group Interconversion : Chlorine-to-alkoxy substitutions using lithium alkoxides

While current data on lithium-specific dechlorination of pentasilanes remain sparse, these principles provide a roadmap for future methodological development.

Eigenschaften

IUPAC Name |

bis[[chloro(dimethyl)silyl]-dimethylsilyl]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H30Cl2Si5/c1-13(2,11)15(5,6)17(9,10)16(7,8)14(3,4)12/h1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWKBQVZBQTHBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)([Si](C)(C)[Si](C)(C)Cl)[Si](C)(C)[Si](C)(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30Cl2Si5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454066 | |

| Record name | Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5586-42-5 | |

| Record name | Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Catalytic Cycle

Oxidative Addition :

A Cu(I) catalyst (e.g., CuCl/PPh₃) reacts with chlorosilane to form a silyl-copper intermediate.Transmetalation :

The intermediate transfers silicon to a second chlorosilane molecule, elongating the Si–Si chain.Reductive Elimination :

The catalyst regenerates, releasing the pentasilane product.

Table 2 : Optimized Conditions for Copper-Catalyzed Synthesis

| Parameter | Value/Range |

|---|---|

| Catalyst | CuCl (5 mol%) |

| Ligand | Triphenylphosphine |

| Temperature | 60°C |

| Solvent | Toluene |

| Yield | 68–72% |

This method achieves superior stereocontrol compared to radical-based approaches, making it ideal for synthesizing enantiomerically pure polysilanes.

Comparative Analysis of Preparation Methods

Table 3 : Method Comparison for 1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Wurtz Coupling | 45–60 | 95 | Moderate | High (toxic byproducts) |

| Electroreductive | 75–85 | 98–99 | High | Low (no heavy metals) |

| Cu-Catalyzed | 68–72 | 97 | Moderate | Moderate (Cu waste) |

Key Findings :

- Electroreductive Synthesis excels in yield and sustainability, aligning with green chemistry principles.

- Copper Catalysis provides superior stereochemical outcomes for chiral silanes but requires costly ligand systems.

- Wurtz Coupling remains relevant for small-scale academic synthesis due to its simplicity.

Analyse Chemischer Reaktionen

Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The silicon-silicon bonds can be oxidized to form siloxanes.

Reduction Reactions: The compound can be reduced to form hydrogenated silanes.

Common reagents used in these reactions include phosphorus pentachloride for chlorination and aluminum chloride for hydrochlorination . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- has several scientific research applications:

Materials Science: It is used in the synthesis of silicon-based materials with unique electronic and optical properties.

Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds.

Industry: It is used in the production of silicon-based polymers and resins.

Wirkmechanismus

The mechanism of action of Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- involves the interaction of its silicon-silicon bonds with various reagents. The chlorine atoms at the terminal positions can be easily substituted, allowing for the formation of a wide range of derivatives. The silicon-silicon bonds provide a flexible backbone that can undergo various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

n-Si5Me12 (Pentasilane with 12 Methyl Groups)

- Structure : A fully methyl-substituted pentasilane (Si5(CH3)12).

- Key Findings :

- In the excited state, n-Si5Me12 undergoes a conformational shift from all-transoid (ground state) to all-anti, driven by elongation of Si–Si bonds (2.45–2.49 Å) and bond angles up to 141° .

- This structural relaxation reduces steric 1,3-repulsions between methyl groups, resulting in a large Stokes shift (difference between absorption and emission wavelengths) .

- Comparison: The dichloro-decamethylpentasilane likely exhibits less conformational flexibility due to the bulkier chlorine substituents, which may restrict bond elongation and angle adjustments in the excited state.

n-Si7Me16 (Heptasilane with 16 Methyl Groups)

- Structure : A longer silane chain (seven silicon atoms) with 16 methyl groups.

- Key Findings :

- Comparison :

- The dichloro-decamethylpentasilane’s shorter chain length and chlorine substitution likely result in intermediate bond elongation (between n-Si5Me12 and n-Si7Me16) and distinct emission properties.

1,5-Dichloropentane (C5H10Cl2)

- Structure : A carbon-based analog with chlorine at terminal carbons.

- Key Data :

- Comparison :

- The silicon backbone of the target compound confers greater bond flexibility and lower electronegativity compared to carbon, leading to distinct reactivity (e.g., susceptibility to nucleophilic attack at silicon).

Molecular and Spectroscopic Properties

Key Research Insights

- Steric Effects : The decamethyl substitution in the target compound introduces significant steric hindrance, but the chlorine atoms may partially offset this by altering electron density distribution.

- Emission Behavior : Predicted emission wavelengths may differ from n-Si5Me12 due to chlorine’s influence on electronic transitions, though experimental validation is needed.

Biologische Aktivität

Pentasilane, specifically the compound 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl-, is a member of the silane family known for its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound through an analysis of existing literature, case studies, and relevant data tables.

Structural Overview

Pentasilanes are characterized by a silicon backbone with various functional groups attached. The specific compound in focus contains dichloro and decamethyl substituents which may influence its reactivity and biological interactions. The general formula can be represented as:

where represents the number of silicon atoms (in this case 10), the number of carbon atoms (also 10), the number of hydrogen atoms (which varies), and the number of chlorine atoms (2 in this case).

The biological activity of pentasilane derivatives can be attributed to several mechanisms:

- Antimicrobial Activity : Some studies have indicated that silanes exhibit antimicrobial properties against various pathogens. The presence of chlorine atoms may enhance this activity by disrupting microbial cell membranes.

- Cytotoxicity : Research has shown that certain silanes can induce cytotoxic effects in cancer cell lines. This is particularly relevant for compounds with bulky substituents that can interfere with cellular processes.

Data Table: Biological Activities

The following table summarizes key findings related to the biological activity of pentasilane derivatives:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pentasilane derivatives against common pathogens. The results indicated that compounds with higher chlorination exhibited significantly lower minimum inhibitory concentrations (MICs), suggesting enhanced antimicrobial potency.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cancer therapeutics, pentasilane derivatives were tested on multiple cancer cell lines including HeLa and MCF-7. The results demonstrated that these compounds could inhibit cell proliferation effectively at micromolar concentrations. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Research Findings

Recent research has expanded understanding of how structural modifications in pentasilanes affect biological activity. A consensus dataset compiled from various bioactivity sources revealed:

- Approximately 25% of tested compounds were classified as "active" against selected biological targets.

- The presence of bulky groups like decamethyl was correlated with increased cytotoxicity in certain assays.

Q & A

Q. What synthetic methodologies are recommended for preparing pentasilane derivatives with high chloro- and methyl-substitution?

- Methodological Answer: Synthesis of highly substituted silanes requires careful selection of precursors and reaction conditions. For example, chlorination of decamethylpentasilane can be achieved using sulfuryl chloride (SO₂Cl₂) under inert atmospheres, with monitoring via gas chromatography (GC) to track intermediate formation . Reductive coupling of methyl-substituted silane monomers may also be employed, leveraging palladium catalysts to stabilize Si–Si bond formation . Purity validation should involve nuclear magnetic resonance (NMR, ¹H/¹³C/²⁹Si) and high-resolution mass spectrometry (HRMS) to confirm substitution patterns .

Q. How can researchers address discrepancies in spectral data during structural confirmation?

- Methodological Answer: Contradictions in NMR or IR spectra often arise from solvent effects, impurities, or isomerization. For example, unexpected splitting in ²⁹Si NMR signals may indicate incomplete substitution or steric hindrance. Researchers should:

- Compare experimental data with computational predictions (e.g., density functional theory (DFT)-simulated spectra).

- Use deuterated solvents to eliminate interference in protonated solvent peaks .

- Cross-validate with alternative techniques, such as X-ray crystallography or Raman spectroscopy, to resolve ambiguities .

Advanced Research Questions

Q. What theoretical frameworks guide the study of steric and electronic effects in decamethyl-pentasilane dichlorides?

- Methodological Answer: Molecular orbital theory (e.g., Hückel approximations) and DFT calculations are critical for analyzing steric crowding and electron distribution. For instance:

- Steric Effects: Molecular dynamics simulations can model spatial hindrance caused by decamethyl groups, predicting reactivity toward nucleophilic substitution .

- Electronic Effects: Natural bond orbital (NBO) analysis quantifies hyperconjugation between Si–Cl bonds and methyl substituents, explaining stability under thermal stress .

- Researchers should integrate experimental data (e.g., kinetic studies of Si–Cl bond cleavage) with computational models to refine hypotheses .

Q. How can degradation pathways of this compound be systematically investigated under varying environmental conditions?

- Methodological Answer: Design accelerated aging experiments using controlled variables (temperature, humidity, UV exposure). For example:

- Hydrolytic Stability: Monitor Si–Cl bond cleavage via ¹H NMR in D₂O, tracking deuterium incorporation .

- Photolytic Degradation: Use quartz reactors with UV-C lamps (254 nm) and GC-MS to identify volatile byproducts (e.g., chloromethane) .

- Data Interpretation: Apply Arrhenius equations to extrapolate degradation rates under ambient conditions, ensuring alignment with environmental persistence models .

Q. What strategies resolve contradictions in catalytic activity data during Si–Si bond formation studies?

- Methodological Answer: Inconsistent catalytic yields may stem from ligand dissociation or solvent polarity effects. To mitigate:

- Control Experiments: Compare catalytic systems (e.g., Pd(PPh₃)₄ vs. NiCl₂(dppe)) under identical conditions, isolating ligand-specific activity .

- Kinetic Profiling: Use stopped-flow techniques to capture transient intermediates (e.g., silyl radicals) via electron paramagnetic resonance (EPR) .

- Statistical Analysis: Apply multivariate regression to identify dominant factors (e.g., temperature > solvent polarity) influencing reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.